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Introduction
CD200, also known as OX-2, is a type I transmembrane glycoprotein belonging to the

immunoglobulin superfamily.[1] It is expressed on a wide variety of cell types, including B cells,

a subset of T cells, dendritic cells, endothelial cells, and neurons.[1][2] CD200 interacts with its

receptor, CD200R, which is primarily expressed on myeloid and lymphoid cells.[1] This

interaction delivers an inhibitory signal that plays a crucial role in regulating immune responses

and maintaining self-tolerance.[1][3] Dysregulation of CD200 expression has been implicated in

various diseases, including autoimmune disorders, inflammatory conditions, and cancer,

making it a significant target for therapeutic intervention and a valuable biomarker.[3][4]

Flow cytometry is a powerful technique for the precise quantification of cell surface protein

expression at the single-cell level.[5] This application note provides a detailed protocol for

measuring CD200 expression on various cell types using flow cytometry, along with data on its

differential expression, particularly in the context of B-cell neoplasms.

CD200 Signaling Pathway
The interaction between CD200 and its receptor, CD200R, triggers an intracellular signaling

cascade that ultimately dampens inflammatory responses. Unlike many inhibitory receptors,

CD200R lacks a classical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM). Instead,

upon ligand binding, tyrosine residues in its cytoplasmic tail are phosphorylated, leading to the
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recruitment of adaptor proteins like Dok2. This, in turn, activates RasGAP, which inhibits the

Ras-MAPK pathway, a key driver of cellular activation and proliferation.
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Caption: CD200-CD200R signaling pathway.

Experimental Protocol: Measuring CD200 by Flow
Cytometry
This protocol outlines the steps for staining cell surface CD200 for analysis by flow cytometry.

Materials
Cells of interest: Single-cell suspension (e.g., peripheral blood mononuclear cells (PBMCs),

bone marrow aspirate, cultured cell lines).

FACS Buffer: Phosphate-buffered saline (PBS) supplemented with 0.5-1% bovine serum

albumin (BSA) or 5-10% fetal bovine serum (FBS) and 0.1% sodium azide.[6] Keep on ice.

Fc Block: To prevent non-specific antibody binding to Fc receptors.

Primary Antibody: Fluorochrome-conjugated anti-CD200 antibody. The choice of

fluorochrome should be compatible with the available flow cytometer. Isotype control

antibody with the same fluorochrome is essential.

(Optional) Viability Dye: To exclude dead cells from the analysis.

(Optional) Red Blood Cell (RBC) Lysis Buffer: For whole blood samples.
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Flow Cytometer: Calibrated and set up for the chosen fluorochromes.

FACS tubes: 12 x 75 mm polystyrene round-bottom tubes.

Staining Procedure
The following workflow provides a general outline for cell surface staining of CD200.
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Suspension
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(1-5 x 10^6 cells/mL)
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(Optional but recommended)

3. Stain with Anti-CD200
Antibody (and other markers)

4. Wash Cells

5. (Optional) Viability Staining

6. Wash Cells

7. Acquire on
Flow Cytometer

8. Analyze Data

End: CD200 Expression Data
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Caption: Experimental workflow for CD200 flow cytometry.
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Detailed Steps:

Cell Preparation:

Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle

dissociation reagent like EDTA.

Wash the cells with ice-cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at

4°C.[5]

Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell

concentration to 1-5 x 10^6 cells/mL.[6]

Aliquot 100 µL of the cell suspension (containing 1-5 x 10^5 cells) into each FACS tube.[6]

Fc Receptor Blocking (Optional but Recommended):

To reduce non-specific antibody binding, add Fc block to the cell suspension.[7]

Incubate for 10-20 minutes at room temperature or on ice.[6][7] Do not wash after this

step.

Antibody Staining:

Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD200

antibody to the appropriate tubes.

Include an isotype control tube stained with a matched isotype control antibody.

If performing multi-color flow cytometry, add a cocktail of other cell surface marker

antibodies.

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[7][8]

Washing:

Add 2-3 mL of ice-cold FACS buffer to each tube and centrifuge at 300-400 x g for 5

minutes at 4°C.[5]
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Decant the supernatant.

Repeat the wash step one or two more times.[8][9]

Viability Staining (Optional):

If using a viability dye that is compatible with stained cells, resuspend the cell pellet in the

appropriate buffer containing the dye.

Incubate according to the manufacturer's instructions.

Final Resuspension:

Resuspend the final cell pellet in 200-500 µL of FACS buffer.[8]

Keep the samples on ice and protected from light until acquisition.[8]

Data Acquisition:

Analyze the samples on a flow cytometer as soon as possible for best results.[8]

Acquire a sufficient number of events (e.g., at least 10,000 events within the target cell

gate) for statistically significant analysis.[10]

Data Analysis:

Gate on the cell population of interest based on forward and side scatter properties.

Exclude dead cells using the viability dye.

Analyze the expression of CD200 on the gated population by comparing the fluorescence

intensity of the CD200-stained sample to the isotype control. Expression can be reported

as the percentage of positive cells and the mean fluorescence intensity (MFI).[11]

Data Presentation: CD200 Expression in B-Cell
Neoplasms
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The expression level of CD200 can be a valuable tool in the differential diagnosis of various B-

cell malignancies.[12][13] The following table summarizes the typical CD200 expression

patterns observed in different B-cell neoplasms.

B-Cell Neoplasm
Typical CD200 Expression
Level

Reference

Chronic Lymphocytic

Leukemia (CLL)
Bright [2]

Hairy Cell Leukemia (HCL) Bright [10][13]

Mantle Cell Lymphoma (MCL) Negative to Dim [2][13]

Follicular Lymphoma (FL)
Dim (in lymph nodes) to

Brighter (in bone marrow)

Marginal Zone Lymphoma

(MZL)

Variable (Nodal brighter,

Splenic dimmer)
[12]

Burkitt Lymphoma Negative [12]

Diffuse Large B-Cell

Lymphoma (DLBCL) - Non-

GCB

Tends to be brighter than GCB

type
[12]

Diffuse Large B-Cell

Lymphoma (DLBCL) - GCB

Tends to be dimmer than non-

GCB type
[12]

GCB: Germinal Center B-cell like

Troubleshooting
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Issue Possible Cause Suggested Solution

High Background Staining

- Non-specific antibody

binding- Inadequate washing-

Dead cells

- Include Fc block step- Titrate

antibody to optimal

concentration- Increase

number of wash steps- Use a

viability dye to exclude dead

cells

Weak or No Signal

- Incorrect antibody

concentration- Improper

antibody storage- Low antigen

expression- Cell

permeabilization (for surface

staining)

- Titrate antibody- Check

antibody storage conditions

and expiration date- Use a

brighter fluorochrome or signal

amplification- Ensure no

permeabilizing agents were

used for surface staining

High Cell Clumping
- Presence of DNA from dead

cells- High cell concentration

- Add DNase to the buffer-

Reduce cell concentration

Conclusion
The measurement of CD200 expression by flow cytometry is a robust and reproducible method

for characterizing various cell populations, particularly in the context of hematological

malignancies. The provided protocol and data serve as a comprehensive guide for researchers

and clinicians to accurately assess CD200 expression, aiding in disease diagnosis,

classification, and the development of novel therapeutic strategies targeting the CD200-

CD200R pathway. Careful optimization of staining conditions and proper data analysis are

critical for obtaining reliable and meaningful results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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